molecular formula C17H18ClN3O2 B267426 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Numéro de catalogue B267426
Poids moléculaire: 331.8 g/mol
Clé InChI: CIKNYPBWQCBCCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential applications in cancer treatment, as EGFR is commonly overexpressed in many types of cancer.

Mécanisme D'action

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing the receptor from phosphorylating its downstream targets. This inhibition of EGFR activity leads to a reduction in cell proliferation and survival, as well as an increase in apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide have been extensively studied in both in vitro and in vivo models. In cancer cells, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit cell proliferation and survival, induce apoptosis, and inhibit the activation of downstream signaling pathways such as PI3K/Akt and MAPK/Erk. In animal models, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit tumor growth and metastasis, and to sensitize tumors to chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its specificity for EGFR, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, one limitation of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide is its relatively low potency, which can make it difficult to achieve complete inhibition of EGFR activity in some contexts.

Orientations Futures

There are several potential future directions for research on N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and related compounds. One area of interest is the development of more potent and selective inhibitors of EGFR, which could improve the efficacy and specificity of these compounds for cancer treatment. Additionally, there is ongoing research into the use of N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide and other EGFR inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in investigating the potential role of EGFR inhibitors in the treatment of other diseases besides cancer, such as inflammatory disorders and neurodegenerative diseases.

Méthodes De Synthèse

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide can be synthesized using a multi-step process involving several chemical reactions. The starting material for the synthesis is 4-chloroaniline, which is first reacted with phosgene to form 4-chloroanilinocarbonyl chloride. This intermediate is then reacted with 3-nitroaniline to form the desired product, which is then further purified through recrystallization.

Applications De Recherche Scientifique

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in the context of cancer research, as it has been shown to inhibit the activity of EGFR, which is known to be overexpressed in many types of cancer. In particular, N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and head and neck cancer.

Propriétés

Nom du produit

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Formule moléculaire

C17H18ClN3O2

Poids moléculaire

331.8 g/mol

Nom IUPAC

N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-14-4-3-5-15(10-14)21-17(23)20-13-8-6-12(18)7-9-13/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

Clé InChI

CIKNYPBWQCBCCA-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

SMILES canonique

CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.